N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine
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Overview
Description
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine is a complex organic compound with a unique structure that combines elements of furochromen and amino acid derivatives. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine typically involves multiple steps, starting from readily available starting materials
Formation of the Furochromen Core: The furochromen core can be synthesized through a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via an acylation reaction using propanoyl chloride under basic conditions.
Coupling with Glycyl-D-isoleucine: The final step involves coupling the intermediate with glycyl-D-isoleucine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to facilitate the coupling reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-propionic acid
Uniqueness
N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine is unique due to its combination of a furochromen core with an amino acid derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H28N2O7 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O7/c1-5-12(2)22(23(29)30)26-21(28)10-25-20(27)7-6-15-14(4)17-8-16-13(3)11-32-18(16)9-19(17)33-24(15)31/h8-9,11-12,22H,5-7,10H2,1-4H3,(H,25,27)(H,26,28)(H,29,30)/t12-,22+/m0/s1 |
InChI Key |
OBLHLIOOHYDCRI-AMXDTQDGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Origin of Product |
United States |
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